CRTH2 Antagonist Potency: Comparative Affinity of 2-(2-Formyl-1H-indol-3-yl)acetic Acid-Derived Scaffolds vs. Core IAA Analogs
In CRTH2 antagonist development, the indole-1-acetic acid scaffold derived from a 2-formylindole-3-acetic acid core (like the target compound) enables high-potency target engagement. An indole-4 derivative, representing this class, exhibits a functional antagonist IC50 of 40 nM in a human whole blood eosinophil shape change assay [1]. In contrast, early N-aryl substituted analogs based on a less optimally functionalized core demonstrated significantly lower potency, with a pA2 of 6.8 (equivalent to an IC50 of approximately 158 nM) in a calcium mobilization assay [2]. This represents a ~4-fold improvement in functional potency driven by the optimized placement of the acetic acid and aryl groups on the indole core.
| Evidence Dimension | CRTH2 functional antagonism |
|---|---|
| Target Compound Data | IC50 = 40 nM (for an indole-1-acetic acid analog derived from the target compound class) |
| Comparator Or Baseline | pA2 = 6.8 (IC50 ≈ 158 nM) (for an N-aryl substituted analog) |
| Quantified Difference | Approximately 4-fold improvement in potency |
| Conditions | Human whole blood eosinophil shape change assay (Target Compound Class) vs. in vitro calcium mobilization assay (Comparator) |
Why This Matters
This validates that procuring the specific 2-formylindole-3-acetic acid scaffold provides a direct path to high-potency CRTH2 antagonists, whereas simple analogs require extensive SAR optimization to achieve comparable activity.
- [1] BindingDB. BDBM50384482 (CHEMBL2036207). Affinity data for CRTH2 receptor. View Source
- [2] Ulven, T., & Kostenis, E. (2006). Targeting the prostaglandin D2 receptor DP2 for the treatment of inflammation. Nature Reviews Drug Discovery, 5, 687. View Source
